molecular formula C8H6N4O2 B8638613 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde

2-hydroxy-5-(tetrazol-1-yl)benzaldehyde

Cat. No. B8638613
M. Wt: 190.16 g/mol
InChI Key: RDLGAKSDKYJGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06020346

Procedure details

A solution of 4-tetrazol-1-yl-phenol (0.01 mol) in trifluoroacetic acid (20 ml) and hexamethylenetetramine (0.04 mol) was heated at 70° for 18 h, cooled to room temperature and quenched with 2N solution of sulfuric acid (50 ml). The mixture was extracted with ethyl acetate (3×100 ml), dried (MgSO4), filtered and concentrated to give a residue which was purified by FCC (dichloromethane/methanol (9:1)) to afford the title compound in 30% yield.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=2)[CH:5]=[N:4][N:3]=[N:2]1.C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:25](O)=[O:26]>>[OH:12][C:9]1[CH:8]=[CH:7][C:6]([N:1]2[CH:5]=[N:4][N:3]=[N:2]2)=[CH:11][C:10]=1[CH:25]=[O:26]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
N1(N=NN=C1)C1=CC=C(C=C1)O
Name
Quantity
0.04 mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 2N solution of sulfuric acid (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by FCC (dichloromethane/methanol (9:1))

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)N1N=NN=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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